Ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate
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Overview
Description
Ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 4-oxobutanoate moiety, which is further substituted with a 3-ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate typically involves the esterification of 4-oxobutanoic acid with ethanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
4-oxobutanoic acid+ethanolacid catalystEthyl 4-oxobutanoate+water
Subsequently, the ethyl 4-oxobutanoate is subjected to a Friedel-Crafts acylation reaction with 3-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds as follows:
Ethyl 4-oxobutanoate+3-ethoxybenzoyl chlorideAlCl3Ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors and optimizing reaction conditions to achieve high yields and purity. The use of automated systems and advanced purification techniques such as distillation and chromatography ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ketones.
Scientific Research Applications
Ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-oxobutanoate: A simpler ester without the 3-ethoxyphenyl group.
3-Ethoxybenzoyl chloride: A precursor used in the synthesis of Ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate.
Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate: A similar compound with a methoxy group instead of an ethoxy group.
Uniqueness
This compound is unique due to the presence of the 3-ethoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-17-12-7-5-6-11(10-12)13(15)8-9-14(16)18-4-2/h5-7,10H,3-4,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQZXLGQQQOBSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)CCC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645853 |
Source
|
Record name | Ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905592-32-7 |
Source
|
Record name | Ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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